molecular formula C14H17N3O4S B14748801 2-((2-Amino-2-carboxyethyl)thio)tryptophan CAS No. 550-94-7

2-((2-Amino-2-carboxyethyl)thio)tryptophan

Katalognummer: B14748801
CAS-Nummer: 550-94-7
Molekulargewicht: 323.37 g/mol
InChI-Schlüssel: MGVCAXMLCYZGFI-RGURZIINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2-Amino-2-carboxyethyl)thio)tryptophan is a derivative of tryptophan, an essential amino acid This compound features a unique structure where a thioether linkage connects the tryptophan moiety to a cysteine derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Amino-2-carboxyethyl)thio)tryptophan typically involves the reaction of tryptophan with a cysteine derivative under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the thioether bond. The reaction is usually carried out in an aqueous medium at a controlled pH to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as enzymatic synthesis, where specific enzymes catalyze the formation of the thioether bond. This method is advantageous due to its specificity and mild reaction conditions, which are suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

2-((2-Amino-2-carboxyethyl)thio)tryptophan can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-((2-Amino-2-carboxyethyl)thio)tryptophan has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Studied for its role in protein structure and function.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialized biomaterials.

Wirkmechanismus

The mechanism of action of 2-((2-Amino-2-carboxyethyl)thio)tryptophan involves its interaction with various molecular targets, primarily proteins. The thioether linkage can influence protein folding and stability, affecting the protein’s function. This compound can also participate in redox reactions, impacting cellular oxidative stress pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((2-Amino-2-carboxyethyl)thio)tryptophan is unique due to its combined features of tryptophan and cysteine, allowing it to participate in a broader range of biochemical reactions. Its thioether linkage provides additional stability and reactivity compared to its parent compounds .

Eigenschaften

CAS-Nummer

550-94-7

Molekularformel

C14H17N3O4S

Molekulargewicht

323.37 g/mol

IUPAC-Name

(2S)-2-amino-3-[2-(2-amino-2-carboxyethyl)sulfanyl-1H-indol-3-yl]propanoic acid

InChI

InChI=1S/C14H17N3O4S/c15-9(13(18)19)5-8-7-3-1-2-4-11(7)17-12(8)22-6-10(16)14(20)21/h1-4,9-10,17H,5-6,15-16H2,(H,18,19)(H,20,21)/t9-,10?/m0/s1

InChI-Schlüssel

MGVCAXMLCYZGFI-RGURZIINSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C(=C(N2)SCC(C(=O)O)N)C[C@@H](C(=O)O)N

Kanonische SMILES

C1=CC=C2C(=C1)C(=C(N2)SCC(C(=O)O)N)CC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.